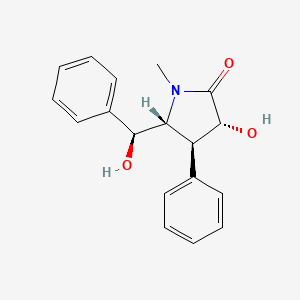
Neoclausenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neoclausenamide is a natural product found in Clausena lansium with data available.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Neoclausenamide has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may help protect neurons from oxidative stress and apoptosis.
Case Study: Neuroprotection in Cellular Models
- In vitro studies demonstrated that this compound treatment increased cell viability in neuronal cell lines subjected to oxidative stress. Specifically, treatment with this compound significantly reduced cell death caused by serum deprivation, restoring viability levels close to normal .
Mechanism of Action
- The neuroprotective effects are believed to be mediated through the modulation of signaling pathways involved in cell survival, including the inhibition of p38 MAPK pathway activation and the downregulation of pro-apoptotic factors such as P53 and caspase-3 .
Antioxidant Activity
This compound also exhibits significant antioxidant activity, which contributes to its neuroprotective effects. The compound has been shown to enhance glutathione levels in cellular models, thereby increasing the cellular antioxidant capacity.
Data Table: Antioxidant Activity Comparison
| Compound | Antioxidant Activity | Mechanism |
|---|---|---|
| This compound | High | Increases glutathione synthesis |
| (+) Clausenamide | Moderate | Stimulates gamma-glutamylcysteine synthetase activity |
| (-) Clausenamide | Low | Minimal effect on GSH levels |
Cognitive Enhancement
Research has suggested that this compound may possess nootropic properties, potentially enhancing cognitive function. This application is particularly relevant for conditions associated with cognitive decline.
Clinical Implications
- Preliminary studies indicate that this compound could improve memory and learning capabilities in animal models, suggesting its potential use in treating cognitive disorders . Further clinical trials are necessary to validate these findings in human subjects.
Pharmaceutical Development
The unique properties of this compound have led to interest in its development as a pharmaceutical agent. The compound's ability to cross the blood-brain barrier makes it a candidate for formulations aimed at treating neurological disorders.
Patents and Innovations
- Several patents have been filed regarding the synthesis and application of this compound derivatives, emphasizing its potential as a therapeutic agent . These innovations focus on optimizing the compound's efficacy and safety profile for clinical use.
Future Research Directions
Despite promising findings, research on this compound remains in preliminary stages. Future studies should focus on:
- Conducting extensive clinical trials to assess safety and efficacy.
- Exploring the compound's effects on other neurological conditions.
- Investigating potential synergistic effects with other therapeutic agents.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15+,16-,17+/m0/s1 |
Clave InChI |
WGYGSZOQGYRGIP-VVLHAWIVSA-N |
SMILES isomérico |
CN1[C@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
SMILES canónico |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Sinónimos |
clausenamide neoclausenamide zetaclausenamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















